molecular formula C5H12N4 B13811265 1-Imidazolidinamine,3-methyl-2-(methylimino)-

1-Imidazolidinamine,3-methyl-2-(methylimino)-

Katalognummer: B13811265
Molekulargewicht: 128.18 g/mol
InChI-Schlüssel: GSRRYPNQULOTGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Imidazolidinamine,3-methyl-2-(methylimino)- is a heterocyclic compound with a unique structure that includes both imidazolidine and imine functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Imidazolidinamine,3-methyl-2-(methylimino)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amine with a carbonyl compound, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 1-Imidazolidinamine,3-methyl-2-(methylimino)- may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

1-Imidazolidinamine,3-methyl-2-(methylimino)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while reduction can produce secondary amines .

Wissenschaftliche Forschungsanwendungen

1-Imidazolidinamine,3-methyl-2-(methylimino)- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Imidazolidinamine,3-methyl-2-(methylimino)- involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biomolecules makes it a versatile compound for research and industrial applications .

Eigenschaften

Molekularformel

C5H12N4

Molekulargewicht

128.18 g/mol

IUPAC-Name

3-methyl-2-methyliminoimidazolidin-1-amine

InChI

InChI=1S/C5H12N4/c1-7-5-8(2)3-4-9(5)6/h3-4,6H2,1-2H3

InChI-Schlüssel

GSRRYPNQULOTGK-UHFFFAOYSA-N

Kanonische SMILES

CN=C1N(CCN1N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.